molecular formula C20H18F3N3O B2736474 N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(trifluoromethyl)benzamide CAS No. 1421526-03-5

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2736474
CAS No.: 1421526-03-5
M. Wt: 373.379
InChI Key: SSDJPNZPHSREOD-UHFFFAOYSA-N
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Description

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(trifluoromethyl)benzamide is a complex organic compound characterized by its imidazole ring and trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the formation of the imidazole ring. One common approach is the cyclization of an amido-nitrile precursor, followed by proto-demetallation, tautomerization, and dehydrative cyclization. The reaction conditions are usually mild to accommodate various functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted imidazoles or benzamides.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its imidazole ring is particularly useful in the development of new drugs and functional materials.

Biology: The biological applications of this compound include its potential use as a therapeutic agent. Its structural features make it suitable for targeting specific biological pathways and receptors.

Medicine: N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(trifluoromethyl)benzamide has shown promise in preclinical studies for its anti-inflammatory and antimicrobial properties. It may be developed into a drug for treating various conditions.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other functional materials. Its unique chemical properties make it valuable for a wide range of applications.

Mechanism of Action

The mechanism by which N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound's stability and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

  • Imidazole derivatives: These compounds share the imidazole ring structure and are used in various pharmaceutical and industrial applications.

  • Trifluoromethyl-containing compounds: These compounds contain the trifluoromethyl group and exhibit similar properties, such as increased stability and bioactivity.

Uniqueness: N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(trifluoromethyl)benzamide stands out due to its combination of the imidazole ring and trifluoromethyl group, which provides unique chemical and biological properties

Properties

IUPAC Name

N-[3-(2-phenylimidazol-1-yl)propyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O/c21-20(22,23)17-10-5-4-9-16(17)19(27)25-11-6-13-26-14-12-24-18(26)15-7-2-1-3-8-15/h1-5,7-10,12,14H,6,11,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDJPNZPHSREOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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